![molecular formula C18H21N3O B14512135 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol CAS No. 63406-52-0](/img/structure/B14512135.png)
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This reduction can be carried out using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . Another approach involves the use of Grignard reagents for the synthesis of tertiary phosphines, which can then be further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The key steps include the reduction of nitrile groups and the use of Grignard reagents, which are scalable and can be performed at gram scale .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using catalytic HBr and DMSO, followed by imidazole condensation with aldehydes.
Reduction: Reduction of nitrile groups to amines using RANEY® Nickel catalyst.
Substitution: The compound can undergo substitution reactions with aryl halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Catalytic HBr and DMSO.
Reduction: RANEY® Nickel catalyst with molecular hydrogen or transfer hydrogenation conditions.
Substitution: Grignard reagents and aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
Histidine: An amino acid containing an imidazole ring, important in protein structure and function.
Metronidazole: An antimicrobial agent containing an imidazole ring, used to treat bacterial and protozoal infections.
Uniqueness
2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its diphenylmethyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects .
Propiedades
Número CAS |
63406-52-0 |
|---|---|
Fórmula molecular |
C18H21N3O |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-[2-(benzhydrylamino)-4,5-dihydroimidazol-1-yl]ethanol |
InChI |
InChI=1S/C18H21N3O/c22-14-13-21-12-11-19-18(21)20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,22H,11-14H2,(H,19,20) |
Clave InChI |
PQAXMOHFEINLHP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=N1)NC(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



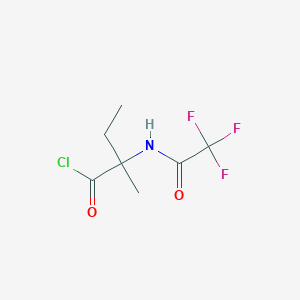

![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)

![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)
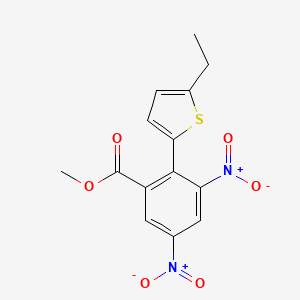
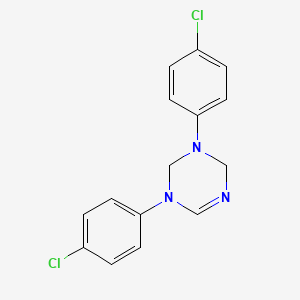
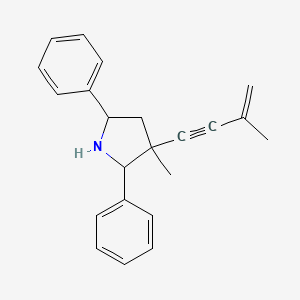
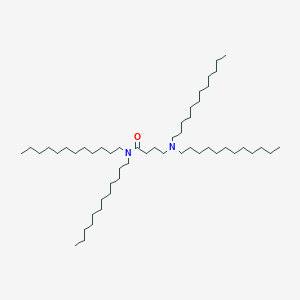
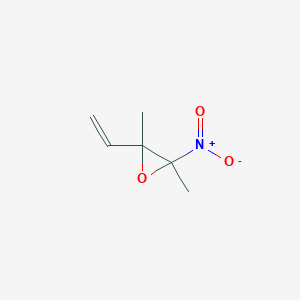
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

